5-Oxo-1-phenyl-2-thioxoimidazolidine-4-propionamide 5-Oxo-1-phenyl-2-thioxoimidazolidine-4-propionamide
Brand Name: Vulcanchem
CAS No.: 10567-86-9
VCID: VC0082723
InChI: InChI=1S/C12H13N3O2S/c13-10(16)7-6-9-11(17)15(12(18)14-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,16)(H,14,18)
SMILES: C1=CC=C(C=C1)N2C(=O)C(NC2=S)CCC(=O)N
Molecular Formula: C12H13N3O2S
Molecular Weight: 263.32 g/mol

5-Oxo-1-phenyl-2-thioxoimidazolidine-4-propionamide

CAS No.: 10567-86-9

Main Products

VCID: VC0082723

Molecular Formula: C12H13N3O2S

Molecular Weight: 263.32 g/mol

5-Oxo-1-phenyl-2-thioxoimidazolidine-4-propionamide - 10567-86-9

CAS No. 10567-86-9
Product Name 5-Oxo-1-phenyl-2-thioxoimidazolidine-4-propionamide
Molecular Formula C12H13N3O2S
Molecular Weight 263.32 g/mol
IUPAC Name 3-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)propanamide
Standard InChI InChI=1S/C12H13N3O2S/c13-10(16)7-6-9-11(17)15(12(18)14-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,16)(H,14,18)
Standard InChIKey UNCINZHSIAEDPO-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C=C1)N2C(=O)C(N=C2S)CCC(=O)N
SMILES C1=CC=C(C=C1)N2C(=O)C(NC2=S)CCC(=O)N
Canonical SMILES C1=CC=C(C=C1)N2C(=O)C(NC2=S)CCC(=O)N
PubChem Compound 3034583
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator